5-Amino-1-méthyl-1H-imidazole-4-carboxamide

Vue d'ensemble

Description

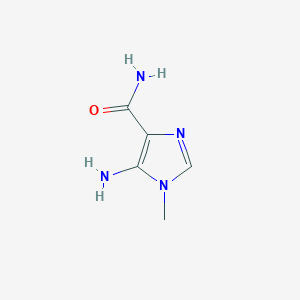

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C5H8N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Applications De Recherche Scientifique

5-Amino-1-methyl-1H-imidazole-4-carboxamide has a broad range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential role in various biological processes, including enzyme inhibition and protein interactions.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anticancer agent.

Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.

Mécanisme D'action

Target of Action

The primary target of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis at both the cellular and whole-body levels .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .

Biochemical Pathways

AICAR plays a role in the generation of inosine monophosphate, a key component in purine metabolism . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .

Pharmacokinetics

It’s known that aicar has been used clinically to treat and protect against cardiac ischemic injury , suggesting that it has suitable bioavailability and pharmacokinetic properties for therapeutic use.

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. It increases the metabolic activity of tissues and changes the physical composition of muscle . This can have potential therapeutic effects, such as protection against cardiac ischemic injury .

Analyse Biochimique

Biochemical Properties

5-Amino-1-methyl-1H-imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the activation of AMP-dependent protein kinase (AMPK). This compound interacts with enzymes such as adenosine kinase, which phosphorylates it to form 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP). ZMP mimics AMP and stimulates AMPK activation . The activation of AMPK by 5-Amino-1-methyl-1H-imidazole-4-carboxamide has several effects, including modulation of protein synthesis, glucose and lipid metabolism, regulation of cytokine production and inflammation, and cellular proliferation and apoptosis .

Cellular Effects

5-Amino-1-methyl-1H-imidazole-4-carboxamide influences various cellular processes. It activates AMPK, which plays a pivotal role in regulating cellular energy homeostasis. The activation of AMPK by this compound leads to increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis . Additionally, 5-Amino-1-methyl-1H-imidazole-4-carboxamide has been shown to exhibit antifibrotic effects in several cell types, making it a potential therapeutic agent in countering fibrosis .

Molecular Mechanism

The molecular mechanism of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves its conversion to ZMP, which mimics AMP and activates AMPK. This activation leads to a cascade of downstream effects, including the inhibition of mTOR signaling, which is responsible for protein synthesis and cell growth . The compound also influences gene expression by modulating the activity of transcription factors such as FOXO and PGC-1α, which are involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-methyl-1H-imidazole-4-carboxamide have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained activation of AMPK . Long-term studies have shown that continuous exposure to 5-Amino-1-methyl-1H-imidazole-4-carboxamide can lead to persistent changes in cellular function, including enhanced mitochondrial biogenesis and improved metabolic efficiency .

Dosage Effects in Animal Models

The effects of 5-Amino-1-methyl-1H-imidazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound effectively activates AMPK and improves metabolic parameters without causing adverse effects . At high doses, it can lead to toxic effects, including liver damage and impaired kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Amino-1-methyl-1H-imidazole-4-carboxamide is involved in several metabolic pathways, including purine biosynthesis. It is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP) . The compound interacts with enzymes such as adenosine kinase and bifunctional purine biosynthesis protein PURH, which play critical roles in its metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, 5-Amino-1-methyl-1H-imidazole-4-carboxamide is transported and distributed through adenosine transporters on the cell membrane . Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP, which is then distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which play a crucial role in its overall activity and function.

Subcellular Localization

The subcellular localization of 5-Amino-1-methyl-1H-imidazole-4-carboxamide is primarily in the cytoplasm, where it exerts its effects on cellular metabolism and energy homeostasis . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a critical role in determining the compound’s overall efficacy and function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with cyanamide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 5-Amino-1-methyl-1H-imidazole-4-carboxamide may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amino-imidazole derivatives.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted imidazole compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds with varying functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-4-imidazolecarboxamide: Shares a similar imidazole core structure but differs in the substitution pattern.

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Contains a mercapto group, which imparts different chemical properties.

4-Amino-1H-imidazole-5-carboxamide: Another imidazole derivative with distinct functional groups.

Uniqueness

5-Amino-1-methyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to activate AMPK and its potential therapeutic applications set it apart from other similar compounds.

Propriétés

IUPAC Name |

5-amino-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKJZZQGXMAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423573 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21343-04-4 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)